2-(3-Chlorothiophen-2-yl)acetonitrile
Description
Contextualization within Thiophene (B33073) Chemistry
Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone of modern medicinal chemistry. The thiophene nucleus is considered a "privileged pharmacophore," a molecular framework that is recurrently found in a variety of approved drugs. nih.govrsc.org Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, a chemical substitute that can modulate a molecule's biological activity. eprajournals.com Thiophene and its derivatives are integral to numerous therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. eprajournals.comcognizancejournal.com
Thiophene's aromaticity makes it relatively stable, yet it is more reactive than benzene in many electrophilic substitution reactions, typically at the carbon atoms adjacent to the sulfur. uop.edu.pk This reactivity is harnessed by chemists to create a diverse library of substituted thiophenes. In this context, 2-(3-chlorothiophen-2-yl)acetonitrile is a pre-functionalized thiophene, offering chemists a head start in the synthesis of more elaborate molecules. The chlorine atom, for instance, can be replaced or used as a handle in cross-coupling reactions to form new carbon-carbon bonds, a common strategy in drug discovery and materials science. numberanalytics.com
Significance of Acetonitrile (B52724) Functional Group in Organic Synthesis
The acetonitrile group (–CH2CN) is a highly versatile and valuable functional group in organic synthesis. It is often employed as a two-carbon building block, allowing for the extension of a molecule's carbon skeleton. researchgate.netchemicalbook.com Its significance stems from the reactivity of both the methylene (B1212753) (CH2) protons and the cyano (C≡N) group.
The cyano group can be readily converted into other important functional groups. For instance, it can be hydrolyzed to form a carboxylic acid or reduced to form a primary amine. This chemical flexibility makes acetonitrile derivatives key intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. byjus.com Furthermore, the acetonitrile unit is a key component in the synthesis of various nitrogen-containing heterocyclic compounds, which are themselves important structures in medicinal chemistry. mdpi.com The presence of this group in this compound provides a reactive site for chain elongation, cyclization reactions, or the introduction of nitrogen-based functionalities.
Overview of Research Trajectories
Research involving this compound primarily follows trajectories aimed at the discovery and development of new functional molecules. Given the established biological importance of the thiophene scaffold, a major research avenue is its use as an intermediate in the synthesis of potential new therapeutic agents. cognizancejournal.com Scientists utilize this compound as a starting material to build more complex structures that can be screened for various pharmacological activities.
Another significant research trajectory is in the field of materials science. Thiophene-based molecules and polymers are known for their excellent electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.combeilstein-journals.org The functional groups on this compound allow for its incorporation into larger conjugated systems, enabling the fine-tuning of the resulting material's electronic properties. The synthetic versatility of this compound ensures its continued relevance as a building block in the ongoing quest for novel and improved chemical entities. nih.gov
Overview of Functional Groups
| Functional Group | Significance in this compound |
|---|---|
| Thiophene Ring | Provides an aromatic, sulfur-containing core known for its presence in pharmaceuticals and electronic materials. nih.govnumberanalytics.com |
| Chloro Group | Acts as a leaving group or a handle for cross-coupling reactions, enabling further molecular elaboration. numberanalytics.com |
| Acetonitrile Group | Serves as a versatile two-carbon building block and a precursor to other functional groups like amines and carboxylic acids. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorothiophen-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c7-5-2-4-9-6(5)1-3-8/h2,4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYHROBLDJMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880165-67-3 | |
| Record name | 2-(3-chlorothiophen-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations
Reactions at the Acetonitrile (B52724) Group
The acetonitrile group, with its reactive nitrile functionality and acidic α-carbon, is a versatile handle for chemical modification.
The nitrile group of 2-(3-Chlorothiophen-2-yl)acetonitrile can be hydrolyzed to the corresponding carboxylic acid, 2-(3-chlorothiophen-2-yl)acetic acid, under both acidic and basic conditions. This transformation proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
Under acidic conditions, the reaction is typically carried out by heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The acid protonates the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water.
In basic hydrolysis, the nitrile is treated with a strong base, like sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid.
| Condition | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acidic | H₂O, H₂SO₄ or HCl, Heat | 2-(3-Chlorothiophen-2-yl)acetamide | 2-(3-Chlorothiophen-2-yl)acetic acid |
| Basic | 1. NaOH or KOH, H₂O/ROH, Heat 2. H₃O⁺ | 2-(3-Chlorothiophen-2-yl)acetamide | 2-(3-Chlorothiophen-2-yl)acetic acid |
The α-carbon of this compound, situated between the electron-withdrawing nitrile group and the thiophene (B33073) ring, exhibits significant nucleophilic character upon deprotonation. This allows for a range of carbon-carbon bond-forming reactions.
Strong bases, such as alkali metal hydrides or amides, can abstract a proton from the α-carbon to generate a resonance-stabilized carbanion. This carbanion can then react with various electrophiles, including alkyl halides, aldehydes, and ketones. For instance, reaction with an alkyl halide would result in the formation of an α-alkylated nitrile.
Furthermore, the α-carbon can be involved in condensation reactions. For example, in the presence of a suitable base, it can undergo a Knoevenagel condensation with aldehydes or ketones to yield α,β-unsaturated nitriles.
A more contemporary approach to harnessing the nucleophilicity of the α-carbon involves the in situ formation of a silyl (B83357) ketene (B1206846) imine. Treatment of the nitrile with a silyl triflate (e.g., TMSOTf) and a hindered amine base generates this reactive intermediate, which can then participate in nucleophilic addition reactions with a variety of electrophiles under milder conditions.
The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. This compound can serve as a building block in cyclization reactions to form rings such as pyrimidines, pyridines, and thiazoles.
For example, condensation of this compound with dinucleophilic reagents can lead to the formation of heterocyclic systems. Reaction with guanidine (B92328) could yield an aminopyrimidine derivative, while reaction with a β-dicarbonyl compound under appropriate conditions could lead to a substituted pyridine. These syntheses often rely on the initial nucleophilic addition to the nitrile, followed by an intramolecular cyclization and dehydration or elimination.
The Gewald reaction, a well-known multicomponent reaction, provides a pathway to synthesize substituted 2-aminothiophenes. While the starting material already contains a thiophene ring, the acetonitrile moiety could potentially participate in similar multicomponent reactions with elemental sulfur and an aldehyde or ketone in the presence of a base to form other highly functionalized heterocycles.
Transformations of the Chlorothiophene Moiety
The chlorothiophene ring in this compound is susceptible to both oxidation at the sulfur atom and reduction of the aromatic system or the carbon-chlorine bond.
The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone. The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions.
Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can selectively oxidize the sulfur to the corresponding thiophene-S-oxide. These S-oxides are often reactive and can act as dienes in Diels-Alder reactions.
Stronger oxidizing conditions, for instance, using an excess of a peroxy acid like m-CPBA or hydrogen peroxide in the presence of a suitable catalyst (e.g., methyltrioxorhenium(VII)), can lead to the formation of the more stable thiophene-S,S-dioxide (sulfone). nih.gov The electron-withdrawing nature of the sulfone group significantly alters the electronic properties of the ring, making it more akin to a diene and susceptible to cycloaddition and nucleophilic addition reactions.
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| m-CPBA (1 equivalent) | Low temperature | This compound-S-oxide |
| m-CPBA (excess) or H₂O₂/Catalyst | Room temperature or heating | This compound-S,S-dioxide |
The chlorothiophene moiety can undergo reduction in several ways. Catalytic hydrogenation, typically using hydrogen gas and a transition metal catalyst such as palladium, platinum, or nickel, can lead to the saturation of the thiophene ring to form a tetrahydrothiophene (B86538) derivative. Under these conditions, hydrodechlorination (replacement of the chlorine atom with hydrogen) may also occur, depending on the catalyst and reaction parameters.
Chemical reduction methods can also be employed. For example, dissolving metal reductions (e.g., with sodium in liquid ammonia) can reduce the aromatic ring. Desulfurization of the thiophene ring can be achieved using reagents like Raney nickel, which would result in the complete removal of the sulfur atom and the formation of an aliphatic nitrile.
The chlorine atom can be selectively removed via hydrodechlorination using a variety of catalytic systems, such as palladium on carbon with a hydrogen source like hydrogen gas, ammonium (B1175870) formate, or sodium borohydride. This would yield 2-(thiophen-2-yl)acetonitrile.
Nucleophilic Substitution of the Chlorine Atom
Nucleophilic aromatic substitution (SNAr) on chloro-substituted thiophenes is a known transformation, though it often requires activating electron-withdrawing groups on the ring to proceed efficiently. In the case of this compound, the acetonitrile group at the adjacent position can provide some activation, but these reactions typically require forcing conditions or the use of strong nucleophiles.
Common nucleophiles that can displace the chlorine atom include alkoxides, thiolates, and amines. The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine, forming a transient, negatively charged species that is stabilized by the electron-withdrawing nature of the thiophene ring and the adjacent cyano group. Subsequent elimination of the chloride ion restores the aromaticity of the thiophene ring.
Table 1: Examples of Nucleophilic Substitution Reactions on Chlorothiophenes
| Nucleophile | Product Type | General Conditions |
| Sodium methoxide | 3-Methoxythiophene derivative | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |
| Sodium thiophenoxide | 3-(Phenylthio)thiophene derivative | High temperature, polar aprotic solvent |
| Ammonia/Amines | 3-Aminothiophene derivative | High pressure and temperature, or metal catalysis |
Coupling Reactions (e.g., Suzuki Coupling on thiophene ring)
The chlorine atom on the thiophene ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of the chlorothiophene with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For this compound, a Suzuki coupling would replace the chlorine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid.
A typical reaction would involve:
Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources.
Base: Na₂CO₃, K₂CO₃, K₃PO₄, or an organic base.
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.
Cyclization Reactions and Heterocyclic Formation
The acetonitrile moiety of this compound is a key functional group for the construction of various heterocyclic rings through cyclization reactions.
Thiazole (B1198619) Ring Formation
The formation of a thiazole ring can be achieved through the Hantzsch thiazole synthesis or variations thereof. This typically involves the reaction of an α-haloketone with a thioamide. While this compound does not directly fit this precursor profile, its derivatives or related thiophene-containing starting materials can be utilized. For instance, the corresponding thioamide, 2-(3-chlorothiophen-2-yl)ethanethioamide, could react with an α-haloketone to form a substituted thiazole.
Alternatively, the acetonitrile group can be a precursor to other functionalities that facilitate thiazole synthesis.
Imidazo[1,2-a]pyridine (B132010) Derivatization
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activity. nih.gov Their synthesis often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. In the context of this compound, while not a direct precursor, its chemical functionality can be exploited to build such systems. For example, the acetonitrile group could potentially be transformed into a carbonyl or a related reactive group that can then participate in a condensation reaction with 2-aminopyridine to form the imidazo[1,2-a]pyridine core, with the 3-chlorothiophen-2-yl group as a substituent.
Thienoquinoline Systems
The synthesis of thienoquinoline systems from this compound would likely involve a multi-step sequence to construct the quinoline (B57606) ring fused to the thiophene. A common strategy for quinoline synthesis is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.
In this case, the this compound could serve as the activated methylene component. The thiophene ring would need to be appropriately functionalized with an amino group and a carbonyl or a group that can be converted to a carbonyl at the adjacent position to facilitate the intramolecular cyclization to form the thieno[2,3-b]quinoline or thieno[3,2-c]quinoline skeleton.
Enantioselective Transformations
Enantioselective transformations involving this compound would primarily focus on reactions at the α-carbon of the acetonitrile group. This carbon is prochiral, and its deprotonation can lead to a nucleophilic species that can react with electrophiles. The use of chiral catalysts can direct this reaction to favor the formation of one enantiomer over the other.
Asymmetric Alkylation: The α-proton of the acetonitrile is acidic and can be removed by a base to form a carbanion. This carbanion can then be reacted with an electrophile, such as an alkyl halide. By using a chiral phase-transfer catalyst or a chiral base, this alkylation can be rendered enantioselective.
Asymmetric Michael Addition: The carbanion derived from this compound can also participate in Michael additions to α,β-unsaturated carbonyl compounds. Chiral organocatalysts, such as cinchona alkaloid derivatives or proline-based catalysts, can be employed to control the stereochemical outcome of this reaction, leading to the formation of chiral products with high enantiomeric excess.
Table 2: Potential Enantioselective Reactions
| Reaction Type | Chiral Catalyst/Reagent | Potential Product |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Enantiomerically enriched α-alkylated acetonitrile |
| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., Cinchona alkaloid) | Enantiomerically enriched Michael adduct |
Computational and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory and Time-Dependent Density Functional Theory)
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry is a key tool for screening and designing molecules with significant NLO properties. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ).
For 2-(3-Chlorothiophen-2-yl)acetonitrile, DFT calculations could be used to compute these properties. Such studies on other organic heterocyclic compounds show that molecules with donor-π-acceptor architectures often exhibit large hyperpolarizabilities. nih.govnih.gov The thiophene (B33073) ring can act as part of the π-conjugated system, and the nitrile group can function as an electron-withdrawing group. Theoretical calculations help in understanding the structure-property relationships that govern the NLO response. semanticscholar.orgethernet.edu.et
A comprehensive investigation would present the calculated values for the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) in a data table.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
Table 2: Hypothetical table for predicted NLO properties. Specific computational data for this compound is not publicly available.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding solvent molecules.
Conformational Analysis
The molecule this compound has rotational freedom around the single bond connecting the acetonitrile (B52724) group to the thiophene ring. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.
While specific MD studies on this compound are not found in the literature, methods applied to similar molecules, like formyl and acetyl derivatives of benzo[b]thiophene, involve calculating the potential energy surface as a function of the key dihedral angles. rsc.org These studies often combine quantum mechanical calculations to determine the relative energies of different conformers with NMR techniques to validate the computational results. nih.gov Such analyses are crucial for understanding how the molecule's shape influences its reactivity and interactions.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. nih.govmdpi.com
For this compound, simulations in different solvents (e.g., polar and non-polar) would reveal how solvent-solute interactions affect its conformational preferences, electronic properties, and vibrational spectra. For example, studies on acetonitrile in various electrolytes have used MD simulations to understand the structure and dynamics of the solvation shell around ions. nih.gov The effect of solvents on properties like UV-Vis absorption is also a key area of study, where shifts in spectral bands (solvatochromism) can be correlated with solvent polarity. researchgate.netmdpi.com Combining quantum mechanics with molecular mechanics (QM/MM) in MD simulations is a powerful approach to accurately model these complex environmental effects.
Theoretical Studies of Reaction Mechanisms
Computational and theoretical chemistry provide powerful tools to elucidate the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For reactions involving substituted thiophenes, such as those leading to or starting from this compound, theoretical studies can map out potential energy surfaces, identify transient intermediates, and characterize the transition states that connect them. These studies are instrumental in understanding the factors that govern reaction rates and product selectivity.
A common reaction pathway for the synthesis of aryl nitriles, including thiophene-based systems, is through nucleophilic aromatic substitution (S_NAr). In the context of this compound, a plausible synthetic route could involve the reaction of a di-halogenated thiophene, such as 2,3-dichlorothiophene, with a cyanide nucleophile. Theoretical investigations of such S_NAr reactions on thiophene rings typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to model the reaction pathway.
A computational study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) provides a relevant model for understanding the potential mechanism involving this compound. nih.gov This research confirms that the S_NAr reaction on the thiophene ring proceeds via a stepwise pathway. nih.gov The initial step is the nucleophilic addition of the amine to the C2 position of the thiophene ring, leading to the formation of a zwitterionic intermediate. nih.gov This is followed by the departure of the leaving group. nih.gov The nature of substituents on the thiophene ring significantly influences the stability of the intermediate and the energy barriers of the reaction. nih.gov
Transition State Analysis
Transition state analysis is a cornerstone of theoretical reaction mechanism studies. A transition state represents a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the pathway between reactants and products. The structure and energy of the transition state are crucial for understanding the reaction's feasibility and rate.
In the context of an S_NAr reaction to form a compound like this compound, there would be at least two transition states to consider in a stepwise mechanism:
TS1: The transition state for the initial nucleophilic attack of the cyanide ion on the carbon atom of the thiophene ring bearing the leaving group (e.g., a chlorine atom).
TS2: The transition state for the subsequent elimination of the leaving group from the Meisenheimer intermediate.
Computational methods, such as DFT, are used to locate and characterize these transition states. This involves optimizing the geometry of the transition state structure and performing frequency calculations to confirm that it is a true first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency). This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, which describes the atomic motions that lead from the reactant-like geometry, through the transition state, to the product-like geometry.
For the model reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, the transition state for the initial nucleophilic attack is stabilized by the presence of electron-withdrawing groups on the thiophene ring. nih.gov This stabilization lowers the activation energy for the formation of the zwitterionic intermediate. nih.gov A similar effect would be expected for the reaction of a chlorothiophene with a cyanide nucleophile, where the electronegative chlorine atom and the sulfur atom in the thiophene ring would help to stabilize the developing negative charge in the transition state.
The geometry of the transition state provides insight into the bonding changes occurring during the reaction. For TS1 , one would expect to see a partial bond between the incoming cyanide carbon and the thiophene ring carbon, and a slight elongation of the bond between the thiophene ring carbon and the chlorine leaving group. For TS2 , the C-Cl bond would be significantly elongated as it breaks, and the aromaticity of the thiophene ring would be in the process of being restored.
Kinetic and Thermodynamic Parameters
Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and characterized, it is possible to calculate key kinetic and thermodynamic parameters that provide a quantitative description of the reaction.
Thermodynamic Parameters: Thermodynamic parameters describe the energy changes that occur as the reaction proceeds from reactants to products. The most important of these are:
Enthalpy of Reaction (ΔH): The change in heat content during the reaction. An exothermic reaction has a negative ΔH, while an endothermic reaction has a positive ΔH.
Gibbs Free Energy of Reaction (ΔG): The change in free energy, which determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous reaction.
Entropy of Reaction (ΔS): The change in disorder of the system.
These parameters can be calculated from the computed electronic energies and vibrational frequencies of the optimized structures.
Kinetic Parameters: Kinetic parameters relate to the rate of the reaction. The primary kinetic parameter derived from computational studies is the activation energy (Ea) or, more accurately, the Gibbs free energy of activation (ΔG‡) . This is the energy difference between the reactants and the highest energy transition state. According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on the Gibbs free energy of activation.
In the computational study of the S_NAr reaction on substituted thiophenes, the Gibbs free energy of activation for the nucleophilic addition was found to be significantly influenced by the substituent at the 3-position. nih.gov For example, with a cyano group (CN) at the 3-position, the calculated activation free energy (ΔG‡) for the nucleophilic addition of pyrrolidine was 19.0 kcal/mol. nih.gov In contrast, when the substituent was a hydrogen atom, the activation free energy increased to 24.1 kcal/mol, indicating a slower reaction. nih.gov This demonstrates the stabilizing effect of an electron-withdrawing group on the transition state. nih.gov
The table below presents hypothetical kinetic and thermodynamic data for a model S_NAr reaction on a substituted thiophene, illustrating the type of information that can be obtained from computational studies.
| Substituent (X) | Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|
| CN | 19.0 |
| H | 24.1 |
By calculating these parameters for different potential pathways, computational chemists can predict the most likely reaction mechanism, identify the rate-determining step, and understand how factors such as solvent and substituents influence the reaction outcome. While specific data for "this compound" is not available in the literature, the principles and methodologies described here, based on studies of similar systems, provide a robust framework for its theoretical investigation.
Advanced Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Purity and Separation
Chromatography is an indispensable tool in chemical analysis, providing powerful methods for separating, identifying, and quantifying the components of a mixture. For 2-(3-Chlorothiophen-2-yl)acetonitrile, both liquid and gas chromatography are vital for assessing purity and for isolating the compound from reaction byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, utilized extensively for the purity assessment of non-volatile and thermally sensitive compounds. Given the structure of this compound, HPLC is an ideal technique for its analysis. The method involves pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column.
Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar organic molecules like this compound. In this technique, the stationary phase is nonpolar (hydrophobic), and the mobile phase is a polar aqueous-organic mixture.
A typical RP-HPLC method for determining the purity of this compound would involve a C18 column (a column packed with silica (B1680970) particles that have been modified to have 18-carbon atom chains bonded to their surface). The mobile phase would likely consist of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Acetonitrile is often preferred due to its low viscosity and low UV absorbance, which is beneficial for detection. ub.edunih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound as well as any potential impurities with different polarities. Detection would typically be performed using a UV detector, set at a wavelength where the thiophene (B33073) ring exhibits strong absorbance.
Table 1: Hypothetical RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). lobachemie.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times. wvu.edu For the analysis of this compound, transferring an HPLC method to a UPLC system could reduce the analysis time from 15-20 minutes to 2-3 minutes, drastically increasing sample throughput. The mobile phases used are similar to those in HPLC, but the system operates at much higher pressures to pump the mobile phase through the densely packed column. covachem.comnist.gov UPLC is particularly valuable for in-process controls during synthesis and for high-throughput screening of compound purity.
Table 2: Hypothetical UPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 2 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
| Injection Volume | 1 µL |
Semi-Preparative HPLC for Isolation
When a pure sample of this compound is required for use as a reference standard or for further research, semi-preparative HPLC is the method of choice for its isolation and purification. sigmaaldrich.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. researchgate.net A crude reaction mixture containing the target compound would be repeatedly injected onto the semi-preparative column. The fractions corresponding to the peak of this compound are collected as they elute. These collected fractions are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified compound. The purity of the isolated compound is then confirmed using analytical HPLC or UPLC.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. This compound, with an expected moderate boiling point, is a suitable candidate for GC analysis. In GC, the mobile phase is an inert gas (like helium or nitrogen) which carries the vaporized sample through a column. The column contains a stationary phase, which can be a liquid or a polymer, that interacts with the sample components. Compounds are separated based on their boiling points and their differential interactions with the stationary phase.
A typical GC method for analyzing the purity of this compound would involve dissolving the sample in a volatile organic solvent and injecting it into a heated inlet, which vaporizes the sample. The separation would likely be performed on a capillary column with a nonpolar or medium-polarity stationary phase. A temperature program, where the column temperature is gradually increased, would be used to elute the compound and any impurities. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. GC-MS is particularly powerful as it provides not only retention time data but also a mass spectrum for each component, aiding in its structural identification. wvu.edu
Table 3: Hypothetical GC-MS Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-400 m/z |
| Injection Volume | 1 µL (split injection) |
Despite a comprehensive search for detailed research findings on the chemical compound this compound, specific experimental data required to fully populate the requested article sections on its advanced spectroscopic and analytical characterization is not available in the public domain. Methodologies for Gas Chromatography with Electron Capture Detector (GC-ECD), Thin Layer Chromatography (TLC) for reaction monitoring, and Flash Column Chromatography for purification have not been explicitly detailed for this compound in surveyed literature.
Crucially, the experimental data for Nuclear Magnetic Resonance (NMR) Spectroscopy, including Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) chemical shifts, multiplicities, and coupling constants, could not be located. This information is fundamental for the structural elucidation and characterization of the compound and, as such, prevents the creation of a scientifically accurate and detailed report as per the specified outline.
General principles of these analytical techniques are well-established in the field of chemistry. However, without specific application data for this compound, any discussion would be generic and not adhere to the strict requirement of focusing solely on detailed research findings for this particular compound.
Therefore, the requested article focusing on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time due to the absence of the necessary scientific data in accessible resources.
Spectroscopic Techniques for Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound. sigmaaldrich.comlcms.cz
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of this compound, which allows for the unambiguous confirmation of its elemental formula (C₆H₄ClNS). rsc.orgnih.gov The monoisotopic mass of the compound is 156.9753 Da. uni.lu HRMS can measure this mass to within a few parts per million (ppm), distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. This high level of accuracy is essential for structure verification in chemical synthesis and analysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sigmaaldrich.com This technique is well-suited for the analysis of volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. hpst.cz After separation, the compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a hard ionization technique that causes the molecule to fragment in a reproducible pattern, creating a unique mass spectrum that serves as a "fingerprint" for the compound. nih.gov This fragmentation pattern can be used to confirm the structure and identify impurities.
Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography (LC-MS). nih.gov It is particularly useful for analyzing polar molecules that might decompose under the high-energy conditions of EI. ESI generates ions directly from a solution by creating a fine spray of charged droplets. researchgate.net This method typically produces protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. uni.lu The analysis of this compound by ESI-MS would be expected to show a prominent ion corresponding to its protonated form, confirming the molecular weight of the intact molecule.
| Adduct Type | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₅ClNS]⁺ | 157.98258 |
| [M+Na]⁺ | [C₆H₄ClNSNa]⁺ | 179.96452 |
| [M+K]⁺ | [C₆H₄ClNSK]⁺ | 195.93846 |
| [M+NH₄]⁺ | [C₆H₈ClN₂S]⁺ | 175.00912 |
Data sourced from PubChem predictions. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum.
For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups:
Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹. The C≡N stretch in acetonitrile itself appears around 2267 cm⁻¹.
Aromatic C-H stretch: Absorption bands for the C-H bonds on the thiophene ring would appear above 3000 cm⁻¹.
Aliphatic C-H stretch: The methylene (B1212753) (-CH₂-) group would show symmetric and asymmetric stretching vibrations typically in the 2850-2960 cm⁻¹ region.
Thiophene Ring (C=C) stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
C-Cl stretch: The carbon-chlorine bond stretch typically appears in the fingerprint region, usually between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiophene C-H | Stretch | ~3100 - 3000 | Medium |
| Aliphatic -CH₂- | Stretch | ~2960 - 2850 | Medium |
| Nitrile -C≡N | Stretch | ~2260 - 2240 | Sharp, Strong |
| Thiophene C=C | Ring Stretch | ~1600 - 1400 | Variable |
| C-Cl | Stretch | ~800 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq Molecules containing π-electron systems, such as aromatic or conjugated systems, absorb light in the UV-Vis range, promoting electrons from a lower energy bonding (π) orbital to a higher energy anti-bonding (π) orbital. This is known as a π → π transition. uobabylon.edu.iqresearchgate.net
The chlorothiophene ring in this compound constitutes a chromophore that is expected to absorb UV radiation. The presence of the conjugated π-system in the thiophene ring will give rise to characteristic absorption maxima (λₘₐₓ). biointerfaceresearch.com The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis and the substituents on the ring (in this case, the chloro and acetonitrilomethyl groups). biointerfaceresearch.com The UV-Vis spectrum is useful for confirming the presence of the aromatic thiophene core and for quantitative analysis using the Beer-Lambert law.
X-ray Crystallography
X-ray crystallography is a powerful experimental science that determines the precise atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of an incident X-ray beam by the crystalline lattice, which produces a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, thereby revealing the positions of atoms, the nature of their chemical bonds, and other detailed structural information. wikipedia.org The process typically involves obtaining a high-quality single crystal, placing it in an intense, monochromatic X-ray beam to collect the diffraction pattern, and then using computational methods to solve and refine the structure. wikipedia.org
While the specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 2-(5-bromothiophen-2-yl)acetonitrile, provides significant insight into the molecular geometry and intermolecular interactions that could be expected. The study of this bromo-derivative revealed that the molecule crystallizes in the P21/n space group with one molecule in the asymmetric unit. nih.gov The non-hydrogen atoms were found to be nearly coplanar, with the nitrile group oriented in an antiperiplanar fashion relative to the thiophene's sulfur atom. nih.gov
Key structural features identified through X-ray crystallography of this analogue include significant intermolecular interactions. Notably, Type I centrosymmetric halogen interactions between bromine atoms were observed at a distance of 3.582 (1) Å. nih.gov Weaker interactions, such as C—H⋯N, C—H⋯S, and S⋯π interactions, also play a role in the supramolecular assembly. nih.gov A Hirshfeld analysis further quantified these interactions, indicating that Br⋯Br contacts constituted 1.9% of all interatomic contacts. nih.gov Such detailed structural data is invaluable for understanding the solid-state properties and material characteristics of these compounds.
Below is a table summarizing the crystallographic data for the analogue, 2-(5-bromothiophen-2-yl)acetonitrile. nih.gov
Table 1: Crystallographic Data for 2-(5-bromothiophen-2-yl)acetonitrile
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄BrNS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1656 (3) |
| b (Å) | 5.8644 (2) |
| c (Å) | 12.5975 (4) |
| β (°) | 104.283 (1) |
| Volume (ų) | 728.52 (4) |
| Z | 4 |
| R-factor (gt) | 0.024 |
Advanced Analytical Methodologies
The development and application of advanced analytical methodologies are essential for the accurate quantification and characterization of chemical compounds like this compound. Modern approaches emphasize not only analytical performance but also efficiency, robustness, and environmental sustainability.
Microextraction Techniques
Microextraction techniques represent a significant advancement in sample preparation, adhering to the principles of green analytical chemistry by miniaturizing the extraction process. rsc.orgijrpc.com These methods use a very small volume of the extracting phase relative to the sample volume, resulting in a non-exhaustive extraction where only a fraction of the analyte is collected for analysis. ijrpc.com The efficiency is governed by the partitioning of the analyte between the sample matrix and the extraction phase. ijrpc.com
Several microextraction formats have been developed, broadly categorized into solid-phase and liquid-phase techniques. ijrpc.comnih.gov
Solid-Phase Microextraction (SPME): This technique uses a fiber or capillary tube coated with a suitable stationary phase to extract analytes. It is a versatile and effective method for sample preparation. ijrpc.com
Liquid-Phase Microextraction (LPME): LPME utilizes small volumes of liquid for extraction and encompasses several variations: ijrpc.commdpi.com
Single-Drop Microextraction (SDME): A single microdrop of an organic solvent is suspended from the tip of a microsyringe and exposed to the sample. ijrpc.com
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates rapid analyte transfer. ijrpc.commdpi.com
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): An organic solvent is immobilized within the pores of a porous hollow fiber, which serves as a barrier between the aqueous sample and the acceptor phase inside the fiber. ijrpc.commdpi.com
These techniques are increasingly used as alternatives to conventional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), offering reduced solvent consumption and waste generation, making them a "greener" choice in food, biological, and environmental analysis. nih.govfrontiersin.org For thiophenic compounds, which can be found in various matrices, these methods offer an efficient way to isolate and pre-concentrate them before chromatographic analysis. acs.org
Table 2: Comparison of Microextraction Techniques
| Technique | Principle | Key Advantages |
|---|---|---|
| SPME | Adsorption of analyte onto a coated fiber. ijrpc.com | Solvent-free, simple, reusable fibers. |
| SDME | Partitioning of analyte into a single solvent drop. ijrpc.com | Inexpensive, minimal solvent use. |
| DLLME | Rapid partitioning into a dispersed fine-droplet solvent. ijrpc.commdpi.com | Fast, high enrichment factor, simple. |
| HF-LPME | Analyte transfer through a solvent-impregnated membrane. ijrpc.commdpi.com | Good clean-up, high selectivity, solvent protection. |
Analytical Quality by Design (AQbD) Principles in Method Development
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. nih.govamericanpharmaceuticalreview.com An extension of the broader Quality by Design (QbD) principles, AQbD aims to create a well-understood, robust, and fit-for-purpose method that consistently delivers its intended performance throughout its lifecycle. nih.govamericanpharmaceuticalreview.com
The AQbD workflow involves several key stages:
Defining the Analytical Target Profile (ATP): This is the first step, where the objectives and performance requirements of the analytical method are clearly defined. nih.gov The ATP outlines what needs to be measured and the level of accuracy and precision required. nih.gov
Identifying Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs): CMAs are the method's performance characteristics (e.g., resolution, peak tailing), while CMPs are the variables that can affect them (e.g., mobile phase composition, flow rate, column temperature). researchgate.net Tools like the Ishikawa (fishbone) diagram can be used to identify potential CMPs. nih.gov
Risk Assessment and Experimental Design: A risk assessment, such as Failure Mode Effects Analysis (FMEA), is performed to prioritize the CMPs that have the most significant impact on the CMAs. nih.gov Design of Experiments (DoE) is then used to systematically study the relationships between the prioritized CMPs and the CMAs, allowing for efficient optimization with fewer experiments. researchgate.net
Establishing the Method Operable Design Region (MODR): Based on the experimental data, a multidimensional space known as the MODR is established. americanpharmaceuticalreview.comresearchgate.net The MODR defines the combinations of method parameters that have been demonstrated to provide the required quality. Operating within this region ensures the method's robustness and consistent performance. americanpharmaceuticalreview.com
Defining a Control Strategy: A control strategy, which includes system suitability tests, is implemented to ensure the method remains in a state of control during routine use. biomedres.us
By applying AQbD, analytical methods for quantifying compounds like this compound can be developed with a higher degree of robustness, reducing the likelihood of out-of-specification (OOS) results. researchgate.net
Green Analytical Chemistry Metrics and Evaluation
Green Analytical Chemistry (GAC) is a philosophy that promotes the development of analytical procedures with reduced environmental impact. xjtu.edu.cnnih.gov This is guided by the 12 principles of GAC, which advocate for practices such as waste reduction, use of safer reagents, energy efficiency, and miniaturization. rsc.org
To quantitatively assess the "greenness" of an analytical method, various metrics and tools have been developed. xjtu.edu.cnnih.gov These tools help researchers compare different analytical assays and select the most environmentally sustainable option without compromising analytical performance. rsc.org
Some of the widely used GAC metrics include:
National Environmental Methods Index (NEMI): One of the earliest tools, NEMI uses a simple pictogram to evaluate a method based on four criteria: PBT (persistent, bioaccumulative, toxic), hazardous, corrosive, and waste amount.
Analytical Eco-Scale: This is a semi-quantitative tool that assigns penalty points based on the amount and hazard of reagents used, energy consumption, and waste generation. A higher score (closer to 100) indicates a greener method. rsc.org
Green Analytical Procedure Index (GAPI): GAPI provides a more comprehensive evaluation, assessing the entire analytical process from sample collection to final determination. It uses a color-coded pictogram with five pentagrams representing different aspects of the procedure. xjtu.edu.cnnih.gov
AGREE (Analytical GREEnness) Calculator: This is a user-friendly software that uses the 12 principles of GAC as input criteria. It produces a colored, circular pictogram where the final score (from 0 to 1) is displayed in the center, providing an at-a-glance assessment of the method's greenness. xjtu.edu.cnnih.gov
These metrics provide a systematic framework for evaluating and improving the environmental sustainability of analytical methods developed for compounds such as this compound. xjtu.edu.cnnih.gov
Table 3: Selected Green Analytical Chemistry Metrics
| Metric | Assessment Approach | Output Format | Key Focus |
|---|---|---|---|
| Analytical Eco-Scale | Penalty point system based on hazards and consumption. rsc.org | Numerical Score (0-100) | Reagents, energy, waste. rsc.org |
| GAPI | Qualitative assessment of the entire analytical workflow. xjtu.edu.cnnih.gov | Color-coded Pictogram | From sample collection to final analysis. xjtu.edu.cnnih.gov |
| AGREE | Score based on the 12 GAC principles. xjtu.edu.cnnih.gov | Circular Pictogram with Score | Comprehensive adherence to GAC principles. xjtu.edu.cnnih.gov |
Applications of 2 3 Chlorothiophen 2 Yl Acetonitrile and Its Derivatives in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate
As a key synthetic intermediate, 2-(3-Chlorothiophen-2-yl)acetonitrile provides a reliable and efficient starting point for multi-step syntheses. Its bifunctional nature, possessing both an electrophilic site on the thiophene (B33073) ring and a nucleophilic potential at the acetonitrile (B52724) alpha-carbon, allows for sequential and controlled bond-forming reactions.
The compound is an essential building block for creating more complex organic structures. Its thiophene core is a prevalent motif in medicinal chemistry, and the attached acetonitrile group serves as a handle for further molecular elaboration. For instance, it is instrumental in synthesizing fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are recognized as privileged structures in drug discovery due to their bioisosteric relationship with the purine (B94841) scaffold. mdpi.com The synthesis of these complex molecules often involves initial cyclization reactions utilizing the nitrile and an adjacent reactive group, followed by further substitutions on the newly formed ring system.
The acetonitrile moiety (-CH₂CN) is a versatile precursor for a wide array of nitrogen-containing functional groups and heterocycles. The nitrile group can undergo hydrolysis to form carboxylic acids, reduction to yield primary amines, or participate in cycloaddition reactions. These transformations are fundamental in building nitrogenous compounds. For example, the reaction of the nitrile group with other reagents is a common strategy to construct fused pyrimidine (B1678525) rings, leading to the formation of thienopyrimidines, a critical class of nitrogen-containing heterocyclic compounds. mdpi.comnih.gov
This compound is a premier starting material for the synthesis of various fused heterocyclic ring systems, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. The general synthetic strategy involves the reaction of the active methylene (B1212753) group of the acetonitrile with a suitable reagent, followed by cyclization. This approach has been successfully employed to generate a multitude of substituted thienopyrimidine derivatives, which are of significant interest due to their wide range of biological activities, including anti-inflammatory and anticancer properties. jocpr.com
Table 1: Synthesis of Heterocyclic Systems from Thiophene Precursors
| Starting Thiophene Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |
| 2-Amino-3-cyano-substituted thiophene | Formamide | Thieno[2,3-d]pyrimidine (B153573) | jocpr.com |
| 2-Amino-3-ethoxycarbonyl-substituted thiophene | Phenyl isothiocyanate, then KOH | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one | mdpi.comnih.gov |
| 2-Amino-3-ethoxycarbonyl-substituted thiophene | Ethyl chloroformate, then p-chlorobenzylamine | Thieno[2,3-d]pyrimidine-2,4-dione derivative | nih.gov |
Development of Functional Molecules with Specific Architectures
The compound serves as a scaffold for the development of functional molecules with precisely defined three-dimensional structures. Researchers have designed and synthesized novel thieno[2,3-d]pyrimidines that incorporate a fused cyclohexane (B81311) ring and a benzylic nitrile moiety. rsc.org This multi-step synthesis, which includes key reactions like the Gewald reaction and Dieckmann cyclization, allows for the construction of rigid molecular architectures tailored for specific biological targets, such as phosphodiesterase 4 (PDE4). rsc.org The ability to build such complex and specific architectures is crucial for creating molecules with high potency and selectivity.
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful approach used in drug discovery to create libraries of structurally diverse small molecules. The thieno[2,3-d]pyrimidine scaffold, readily accessible from precursors like this compound, is exceptionally well-suited for DOS strategies. beilstein-journals.org By starting with a common core, chemists can introduce diversity by varying the substituents at multiple positions on the heterocyclic ring system.
This "scaffold decoration" approach allows for the systematic exploration of the chemical space around the thienopyrimidine core. nih.gov For example, after the initial formation of the fused ring system, subsequent reactions such as Sonogashira coupling can be used to introduce a wide variety of alkynyl groups at the 4-position of the pyrimidine ring. beilstein-journals.org Similarly, different amines and aldehydes can be used in multi-component reactions to generate a library of derivatives with diverse functional groups. nih.govresearchgate.net This methodology is highly valuable for generating compound libraries for high-throughput screening to identify new lead compounds with potential pharmacological significance. beilstein-journals.org
Industrial Synthesis Feasibility and Process Chemistry
The industrial-scale synthesis of this compound and its derivatives is considered feasible, drawing upon established chemical processes. While specific industrial processes for the title compound are not widely published, analogous preparations for similar structures, such as 2-thiopheneacetonitrile (B147512), provide a viable blueprint. A common industrial approach involves a two-step sequence: the chloromethylation of the thiophene precursor followed by cyanation. google.com
A patented method for the closely related 2-thiopheneacetonitrile involves reacting thiophene with paraformaldehyde and hydrochloric acid to yield 2-chloromethylthiophene. This intermediate is then reacted with sodium cyanide in a mixed solvent system (e.g., water and acetone) to produce the final acetonitrile product. google.com Adapting this process for 3-chlorothiophene (B103000) would be a logical industrial route.
Q & A
Basic Questions
Q. What are the optimal experimental conditions for synthesizing 2-(3-Chlorothiophen-2-yl)acetonitrile?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, a base (e.g., K₂CO₃) in acetonitrile solvent facilitates the reaction between a halogenated thiophene precursor and acetonitrile derivatives. Reaction progress can be monitored via TLC, and purification often involves filtration and solvent evaporation under reduced pressure . Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways, reducing trial-and-error experimentation .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine analytical techniques:
- NMR : To confirm hydrogen and carbon environments, particularly the nitrile group (-C≡N) and thiophene ring protons.
- FTIR : To identify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹).
- Single-crystal XRD : For definitive structural confirmation, including bond angles and crystallinity .
- GC/MS : For purity assessment and detection of volatile byproducts.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of toxic vapors.
- Store at 0–6°C to maintain stability, as recommended for structurally similar nitriles .
- Follow protocols for hazardous waste disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can computational chemistry enhance the design of reactions involving this compound?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict viable reaction pathways .
- Machine Learning : Analyze experimental datasets to identify trends in yield or selectivity. For example, ICReDD’s feedback loop integrates experimental data with computational predictions to refine reaction conditions .
- Virtual Screening : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR/FTIR data with computational spectra (e.g., using Gaussian or ORCA software).
- Dynamic NMR : Investigate temperature-dependent shifts caused by conformational flexibility.
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks .
Q. What strategies optimize the separation of this compound from reaction byproducts?
- Methodological Answer :
- Chromatography : Use flash column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
- Crystallization : Recrystallize from a solvent pair (e.g., ethanol/water) to isolate pure crystals.
- Membrane Technologies : Advanced separation methods like nanofiltration can remove low-molecular-weight impurities .
Q. How do steric and electronic effects of the chlorothiophene moiety influence reactivity?
- Methodological Answer :
- Hammett Analysis : Quantify electronic effects using substituent constants (σₚ) to correlate reaction rates with substituent electronegativity.
- Steric Maps : Molecular modeling software (e.g., Avogadro) visualizes steric hindrance around the chlorothiophene ring, predicting regioselectivity in cross-coupling reactions .
Key Research Challenges
- Contradictions in Reaction Mechanisms : Discrepancies between computational predictions and experimental outcomes (e.g., unexpected byproducts) require iterative refinement of reaction models .
- Thermal Stability : The compound’s sensitivity to temperature necessitates controlled storage and handling, as seen in structurally similar nitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
